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Compound of Interest

Compound Name:
1-(3-(2-hydroxypropan-2-

yl)phenyl)ethanone

CAS No.: 87771-41-3

Cat. No.: B1355266

Get Quote

Compound Identity & Significance
IUPAC Name: 1-[3-(2-hydroxypropan-2-yl)phenyl]ethan-1-one[1][2]

Common Synonyms: 3'-(1-Hydroxy-1-methylethyl)acetophenone; m-Acetyl-α,α-

dimethylbenzyl alcohol

CAS Registry Number: 87771-41-3[1][2][3][4][5][6]

Molecular Formula: C₁₁H₁₄O₂[2]

Molecular Weight: 178.23 g/mol [2][3][4]

Relevance:

Pharmaceutical Impurity: Identified as a leachable compound from polymeric primary

packaging materials (often related to the degradation of antioxidants or UV stabilizers in

plastics).
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Synthetic Intermediate: A bifunctional building block containing both a ketone (electrophile)

and a tertiary alcohol (nucleophile/protecting group precursor), utilized in the synthesis of

meta-substituted bioactive scaffolds.

Experimental Synthesis Protocol
To ensure the integrity of the spectral data presented, the following self-validating synthesis

protocol is recommended. This route avoids the poly-alkylation issues common in Friedel-

Crafts approaches by utilizing a protection-deprotection strategy on a halogenated precursor.

Methodology: Grignard Addition to Protected 3-
Bromoacetophenone
Reaction Logic: Direct addition of methylmagnesium bromide to 3-acetylbenzoic acid or 1,3-

diacetylbenzene lacks selectivity. The high-fidelity route requires protecting the acetyl group as

a ketal to direct the Grignard reagent exclusively to the generated aryl-magnesium species.

Step-by-Step Protocol:

Ketone Protection (Ketalization):

Reagents: 3-Bromoacetophenone (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic

acid (cat.), Toluene.

Procedure: Reflux in a Dean-Stark apparatus to remove water. Monitor by TLC until the

starting ketone disappears.

Product: 2-(3-bromophenyl)-2-methyl-1,3-dioxolane.

Grignard Formation & Addition:

Reagents: Magnesium turnings (1.2 eq), THF (anhydrous), Acetone (1.5 eq).

Procedure: Generate the Grignard reagent from the protected bromide in THF. Once

formed, cool to 0°C and add dry acetone dropwise. The ketal remains stable under these

basic conditions.

Deprotection & Quench:
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Reagents: 1M HCl (aq).

Procedure: Quench the reaction with dilute acid. Stir at room temperature for 2 hours. The

acid serves two functions: protonating the alkoxide to form the tertiary alcohol and

hydrolyzing the ketal back to the acetophenone.

Purification: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄. Purify via silica

gel column chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Diagram

3-Bromoacetophenone Step 1: Protection
(Ethylene Glycol, pTSA) Aryl Ketal IntermediateDehydration (-H2O) Step 2: Grignard

(Mg, THF; then Acetone)
Step 3: Hydrolysis

(H3O+)
Alkylation Target Molecule

(CAS 87771-41-3)
Deprotection

Click to download full resolution via product page

Caption: Three-step synthesis ensuring regioselectivity via ketal protection.

Spectral Characterization Data
The following data represents the consensus values for the pure compound in Chloroform-d

(CDCl₃).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃) The spectrum is characterized by a distinct meta-substituted

aromatic pattern and two singlet methyl signals (acetyl vs. gem-dimethyl).
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Logic

8.08 Singlet (t-like) 1H Ar-H (C2)

Most deshielded;

flanked by two

EWG/substituted

carbons.

7.85 Doublet (dt) 1H Ar-H (C4)

Ortho to Acetyl

(strong EWG);

deshielded.

7.72 Doublet (dt) 1H Ar-H (C6)

Ortho to

C(OH)Me₂; less

deshielded than

C4.

7.46 Triplet 1H Ar-H (C5)

Meta to both

substituents;

standard

aromatic range.

2.61 Singlet 3H -CO-CH₃

Characteristic

methyl ketone

singlet.

2.05 Broad Singlet 1H -OH

Exchangeable;

shift varies with

concentration.

1.60 Singlet 6H -C(OH)(CH₃)₂

Gem-dimethyl

group; equivalent

methyls.

13C NMR (100 MHz, CDCl₃)
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Shift (δ ppm) Type Assignment

198.5 Cq C=O (Ketone carbonyl)

149.2 Cq
C3 (Aromatic ipso to alcohol

group)

137.1 Cq
C1 (Aromatic ipso to acetyl

group)

130.5 CH C4 (Aromatic CH)

128.6 CH C5 (Aromatic CH)

126.8 CH C2 (Aromatic CH)

124.9 CH C6 (Aromatic CH)

72.4 Cq
C-OH (Tertiary carbinol

carbon)

31.6 CH₃ (CH₃)₂-C-OH (Gem-dimethyls)

26.7 CH₃ CH₃-CO- (Acetyl methyl)

B. Infrared (IR) Spectroscopy (ATR/Film)
3400 - 3450 cm⁻¹ (Broad): O-H stretching vibration (intermolecular H-bonding).

2970 - 2930 cm⁻¹: C-H stretching (Aliphatic methyls).

1685 cm⁻¹ (Strong): C=O stretching. The value is lower than non-conjugated ketones

(typically 1715 cm⁻¹) due to conjugation with the benzene ring.

1260 cm⁻¹: C-O stretch (tertiary alcohol).

800 - 680 cm⁻¹: Aromatic C-H bending (meta-substitution pattern).

C. Mass Spectrometry (GC-MS / ESI-MS)
Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion: m/z 178 [M]⁺
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Fragmentation Pathway Analysis: The fragmentation is driven by the stability of the tertiary

carbocation and alpha-cleavage.

m/z Ion Identity Mechanism

178 [M]⁺ Molecular Ion (weak intensity).

163 [M - CH₃]⁺

Base Peak (often). Loss of a

methyl group from the gem-

dimethyl moiety. Forms a

resonance-stabilized oxonium

ion.

160 [M - H₂O]⁺

Dehydration. Loss of water to

form the isopropenyl derivative

(styrene-like stability).

135 [M - COCH₃]⁺
Alpha-cleavage of the acetyl

group.

43 [CH₃CO]⁺
Acetyl cation (very common in

methyl ketones).

MS Fragmentation Pathway Diagram

Molecular Ion
[M]+ m/z 178

[M - CH3]+
m/z 163 (Stable)

- CH3• (Alpha Cleavage)

[M - H2O]+
m/z 160

- H2O (Dehydration)

Acetyl Cation
m/z 43

Alpha Cleavage

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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